(S)-2-(3,5-Dichlorophenyl)pyrrolidine

chiral purity enantiomeric excess asymmetric synthesis

(S)-2-(3,5-Dichlorophenyl)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring with a 3,5-dichlorophenyl substituent at the 2-position in the (S)-configuration. With a molecular formula of C10H11Cl2N and molecular weight of 216.11 g/mol , this compound is commercially available in enantiopure form (≥98% purity) from specialized chemical suppliers.

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
Cat. No. B12972856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,5-Dichlorophenyl)pyrrolidine
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1
InChIKeyRGJUGOHYPAYSDI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-(3,5-Dichlorophenyl)pyrrolidine (CAS 1213552-86-3) is the Enantiomer of Choice for Chiral Pyrrolidine Building Block Procurement


(S)-2-(3,5-Dichlorophenyl)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring with a 3,5-dichlorophenyl substituent at the 2-position in the (S)-configuration . With a molecular formula of C10H11Cl2N and molecular weight of 216.11 g/mol , this compound is commercially available in enantiopure form (≥98% purity) from specialized chemical suppliers . It serves as a key intermediate in medicinal chemistry for constructing chirally defined drug candidates, particularly in programs targeting neurological pathways .

Chiral pyrrolidine building block for asymmetric synthesis
Defined (S)-configuration supports stereochemical control
Vendor-certified enantiopure form for method validation

Why Racemic or (R)-Enantiomer Forms Cannot Substitute (S)-2-(3,5-Dichlorophenyl)pyrrolidine in Stereospecific Synthesis


In asymmetric synthesis, the stereochemical integrity of the pyrrolidine building block is crucial for the stereochemical outcome of the final product. The (S)-enantiomer (CAS 1213552-86-3) and its (R)-counterpart (CAS 1212817-03-2) are distinct chemical entities that can lead to opposite enantiomers in drug candidates. Substitution with racemic 2-(3,5-dichlorophenyl)pyrrolidine (CAS 887344-13-0) would introduce the undesired enantiomer, necessitating expensive chiral resolution and potentially confounding biological assays . **High-strength, head-to-head comparative biological data for the isolated (S)-enantiomer versus the racemate or (R)-enantiomer is extremely limited in the public literature**; therefore, vendor-certified enantiomeric purity and structural identity remain the primary selection criteria for procurement .

Stereochemical mismatch risk
Racemic mixture may introduce undesired enantiomer, necessitating chiral resolution and potentially confounding biological assays.
Enantiomeric inversion risk
(R)-enantiomer (CAS 1212817-03-2) may lead to opposite absolute configuration, shifting stereochemical outcome in drug candidates.

Quantitative Differentiation Guide: (S)-2-(3,5-Dichlorophenyl)pyrrolidine vs. Racemate and (R)-Enantiomer


Enantiomeric Purity: (S)-Enantiomer at ≥98% vs. Racemate at 95–96%

The (S)-enantiomer is supplied with a certified purity of ≥98% (NLT 98%) by suppliers such as Leyan and MolCore , compared to typical racemate purities of 95% (Sigma-Aldrich ) or 96% (AKSci ). This 2–3% purity advantage, while modest in isolation, becomes significant in multi-step synthetic sequences where impurities propagate and amplify, potentially lowering overall yield and complicating purification.

Enantiomeric Purity
Specification review
≥98% (S) vs 95–96% (racemate)
Higher initial purity may reduce by-product propagation in multi-step synthesis.
Vendor specification; purity advantage modest but compoundable.
chiral purity enantiomeric excess asymmetric synthesis

Procurement Cost Differential: (S)-Enantiomer vs. Racemate

The (S)-enantiomer is typically quoted on an inquiry basis (Coolpharm [1]), indicating a higher price point than the widely stocked racemate, which is listed at $175/100mg (AKSci ) or £333/250mg (Fluorochem ). The premium reflects the additional synthetic effort required to produce the enantiopure form. For researchers requiring stereochemically defined building blocks, this cost differential is offset by the elimination of downstream chiral separation and the avoidance of ambiguous bioassay results.

Procurement Cost
Context-dependent
Price on inquiry (S) vs $175/100mg (racemate)
Enantiopure procurement carries premium; scale-up cost assessment required.
Inquiry-based pricing; budget planning review needed.
cost comparison chiral building block procurement

Chiral Identity Authentication: (S)- vs. (R)-Enantiomer via SMILES Notation

The (S)-configuration is unambiguously defined by the SMILES string ClC1=CC(Cl)=CC([C@H]2NCCC2)=C1 [1], with the [C@H] tetrahedral specification confirming the absolute stereochemistry at the 2-position. This distinguishes it from the (R)-enantiomer (SMILES containing [C@@H]) listed under CAS 1212817-03-2 . For procurement, verifying the SMILES alongside the CAS number ensures receipt of the correct enantiomer and avoids costly errors in chiral synthesis.

Chiral Identity
Analytical context
SMILES: [C@H] vs [C@@H] for (R)-enantiomer
SMILES verification ensures correct enantiomer receipt.
Digital cross-check with CAS before procurement.
chiral verification SMILES stereochemistry

Dopamine Transporter (DAT) Interaction: Racemate Activity as a Class Indicator for Enantiopure Evaluation

The racemic 2-(3,5-dichlorophenyl)pyrrolidine has been reported to act as a dopamine transporter (DAT) inhibitor . While the isolated (S)-enantiomer has not been independently assayed in published literature, procuring the enantiopure form enables definitive evaluation of whether DAT inhibition resides in the (S)- or (R)-enantiomer, or requires both. This is a critical step in structure-activity relationship (SAR) studies for neuropharmacology programs. No quantitative Ki or IC50 values are publicly available for either the racemate or the enantiomers, highlighting a significant data gap.

DAT Activity
Class-level inference
Racemate reported as DAT inhibitor; no enantiomer-specific data.
Supports enantiomer-specific assay context for SAR studies.
Data gap; experimental validation required.
dopamine transporter DAT inhibitor neuropharmacology

Procurement-Driven Application Scenarios for (S)-2-(3,5-Dichlorophenyl)pyrrolidine


Chiral Building Block for Asymmetric Synthesis of Pyrrolidine-Containing Drug Candidates

Medicinal chemists designing chiral drug molecules requiring a (S)-2-(3,5-dichlorophenyl)pyrrolidine moiety can procure this enantiopure building block to avoid introducing stereochemical ambiguity. The ≥98% purity minimizes side reactions in subsequent coupling steps, as relevant to the synthesis of pyrrolidine-based CCR3 receptor ligands described in patent literature [1].

Enantioselective SAR Studies of Dopamine Transporter Inhibitors

Neuroscience researchers investigating DAT inhibitors can use the (S)-enantiomer to dissect the stereospecific contribution to DAT binding, given that the racemate has been reported to interact with DAT . Procuring the enantiopure form enables definitive assignment of activity to a single enantiomer and supports the development of more selective pharmacological probes.

Chiral Intermediate for Enantioselective Agrochemical Pesticide Synthesis

Agrochemical companies developing enantioselective pesticides based on pyrrolidine scaffolds can leverage the (S)-enantiomer as a starting material to produce enantiopure active ingredients. This aligns with patent processes for the enantio-selective preparation of pyrrolidine derivatives with pesticidal activity, where stereochemistry directly impacts potency and environmental profile [2].

Reference Standard for Chiral Analytical Method Development

Analytical laboratories developing chiral HPLC or SFC methods for pyrrolidine intermediates can use the (S)-enantiomer as a reference standard to validate separation from the (R)-enantiomer and racemate. Its well-defined SMILES notation and unique CAS number [3] provide unambiguous identification for method qualification and regulatory documentation.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pyrrolidine drugs
Stereochemical control
Purity and enantiomeric excess verification
Dopamine transporter (DAT) inhibitor SAR studies
Enantiomer-specific assay context
DAT binding enantiomer attribution
Enantioselective agrochemical synthesis
Chiral intermediate purity
Enantiomeric excess and activity profiling
Chiral analytical method development
Reference standard identity
Chiral separation method validation
Quote Request

Request a Quote for (S)-2-(3,5-Dichlorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.